molecular formula C6H9NS2 B575124 4-Thiazoleethanethiol, 5-methyl- CAS No. 175074-17-6

4-Thiazoleethanethiol, 5-methyl-

Cat. No.: B575124
CAS No.: 175074-17-6
M. Wt: 159.265
InChI Key: SVRLXSQBNOGDNO-UHFFFAOYSA-N
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Description

4-Methyl-5-thiazoleethanol (CAS 137-00-8), also known as 5-(2-hydroxyethyl)-4-methylthiazole or sulfurol, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5 and a hydroxyethyl group at position 4 . Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol. This compound is structurally significant due to its role as a metabolite of thiamine (vitamin B₁) and its applications in flavoring agents (FEMA No. 3204) and pharmaceutical intermediates .

Key properties include:

  • Solubility: Polar solvents (e.g., water, ethanol) due to the hydroxyl group.
  • Synthesis: Typically derived via thiamine degradation or specialized organic synthesis involving thiazole ring formation and functionalization .
  • Applications: Used in fragrance formulations, as a precursor for clomethiazole analogs, and in medicinal chemistry research .

Properties

CAS No.

175074-17-6

Molecular Formula

C6H9NS2

Molecular Weight

159.265

IUPAC Name

2-(5-methyl-1,3-thiazol-4-yl)ethanethiol

InChI

InChI=1S/C6H9NS2/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3

InChI Key

SVRLXSQBNOGDNO-UHFFFAOYSA-N

SMILES

CC1=C(N=CS1)CCS

Synonyms

4-Thiazoleethanethiol, 5-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Biological Activity/Applications References
4-Methyl-5-thiazoleethanol 5-methyl, 4-hydroxyethyl Hydroxyl (-OH) Flavoring agent, thiamine metabolite
Ethyl 4-methyl-5-thiazolecarboxylate 5-methyl, 4-ethoxycarbonyl Ester (-COOEt) Intermediate in organic synthesis
4-Thiazolecarboxylic acid, 5-methyl-, hydrazide 5-methyl, 4-carboxylic hydrazide Carboxylic acid, hydrazide Antimicrobial, anti-inflammatory research
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide Thiadiazole, propionamide Amide (-CONH₂) Anticancer (hepatocarcinoma, leukemia)
5-Ethenyl-4-methylthiazole 5-ethenyl, 4-methyl Vinyl (-CH₂CH₂) Flavoring, synthetic intermediate

Functional Group Impact on Reactivity and Bioactivity

Hydroxyethyl vs. Ester Groups: The hydroxyl group in 4-methyl-5-thiazoleethanol enhances polarity and hydrogen-bonding capacity, making it water-soluble and suitable for flavor applications . In contrast, the ester group in ethyl 4-methyl-5-thiazolecarboxylate () increases lipophilicity, favoring use in organic synthesis as a reactive intermediate .

Hydrazide Derivatives: The hydrazide moiety in 5-methyl-thiazolecarboxylic acid hydrazide () enables condensation reactions for drug design.

Thiadiazole Hybrids: N-(5-methyl-thiadiazol-2-yl)-propionamide () combines a thiadiazole ring with an amide group, conferring selective anticancer activity (e.g., against hepatocarcinoma cells). The thiadiazole core enhances π-π stacking with DNA or enzymes, improving target binding .

Vinyl-Substituted Thiazoles :

  • 5-Ethenyl-4-methylthiazole () exhibits volatility and stability, making it ideal for flavor formulations. The vinyl group allows further functionalization via addition reactions .

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